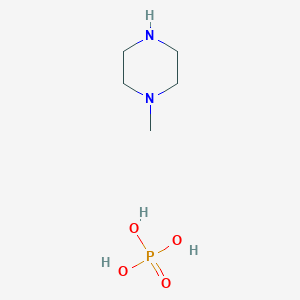

1-Methylpiperazine;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

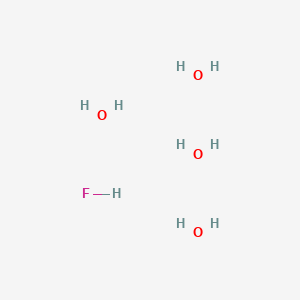

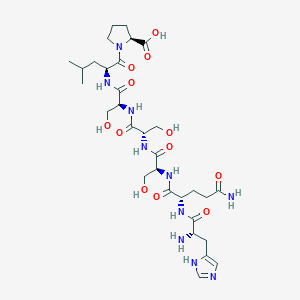

1-Methylpiperazine is a versatile organic compound belonging to the piperazine family, characterized by the presence of a methyl group attached to the piperazine ring. It is a colorless liquid with a distinctive amine odor, soluble in water and common organic solvents . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄, commonly used in various industrial and laboratory applications. The combination of 1-Methylpiperazine and phosphoric acid forms a compound with unique properties and applications in different fields.

Preparation Methods

The synthesis of 1-Methylpiperazine involves a green and cost-effective approach with two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate. This intermediate is then subjected to a hydrogenation reaction catalyzed by Raney nickel at temperatures ranging between 150-200°C, under pressures of 3.0-5.0MPa . This method boasts high conversion and selectivity rates, making it economically and environmentally appealing.

Chemical Reactions Analysis

1-Methylpiperazine undergoes various chemical reactions, including:

Alkylation: It acts as a nucleophile in alkylation reactions, forming N-alkylated derivatives.

Acylation: It participates in acylation reactions to form amides.

Substitution: It can undergo substitution reactions, particularly with halides.

Common reagents used in these reactions include alkyl halides, acyl chlorides, and other electrophiles. The major products formed from these reactions are N-substituted piperazine derivatives, which have significant applications in pharmaceuticals and other industries.

Scientific Research Applications

1-Methylpiperazine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-Methylpiperazine involves its interaction with various molecular targets. In the context of its use as an antitumor agent, it inhibits protein kinases such as tyrosine kinase and Raf kinase, which are crucial targets in cancer therapy . Its incorporation into quinacrine analogs enhances anti-prion activity by improving potency and binding affinity to target proteins .

Comparison with Similar Compounds

1-Methylpiperazine is unique due to its specific structure and reactivity. Similar compounds include:

Piperazine: A parent compound with a similar structure but without the methyl group.

1,4-Dimethylpiperazine: A derivative with two methyl groups attached to the piperazine ring.

Morpholine: A heterocyclic amine with a similar ring structure but containing an oxygen atom.

Compared to these compounds, 1-Methylpiperazine exhibits distinct properties, such as enhanced solubility and reactivity, making it a valuable component in various applications.

Properties

CAS No. |

314733-01-2 |

|---|---|

Molecular Formula |

C5H15N2O4P |

Molecular Weight |

198.16 g/mol |

IUPAC Name |

1-methylpiperazine;phosphoric acid |

InChI |

InChI=1S/C5H12N2.H3O4P/c1-7-4-2-6-3-5-7;1-5(2,3)4/h6H,2-5H2,1H3;(H3,1,2,3,4) |

InChI Key |

RAOYCZKLZXKHGK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)

![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)

![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)

![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)

![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)